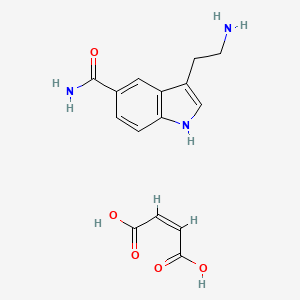

5-Carboxamidotryptamine maleate

Vue d'ensemble

Description

5-Carboxamidotryptamine maléate: est un dérivé de la tryptamine étroitement lié au neurotransmetteur sérotonine. Il agit comme un agoniste complet non sélectif et à haute affinité sur plusieurs récepteurs de la sérotonine, notamment les récepteurs 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A et 5-HT7 . Ce composé est souvent utilisé dans la recherche scientifique pour étudier les effets de la sérotonine et de ses récepteurs.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 5-Carboxamidotryptamine maléate implique généralement les étapes suivantes :

Matière première : La synthèse commence par la préparation du 3-(2-aminoéthyl)-1H-indole-5-carboxamide.

Conditions réactionnelles : Le composé est synthétisé par une série de réactions impliquant l’introduction du groupe carboxamide en position 5 du cycle indole. Ceci est réalisé à l’aide de réactifs tels que les dérivés d’acide carboxylique et les amines dans des conditions contrôlées.

Purification : Le produit final est purifié à l’aide de techniques telles que la recristallisation ou la chromatographie pour obtenir un composé de haute pureté.

Méthodes de production industrielle : La production industrielle de 5-Carboxamidotryptamine maléate suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions réactionnelles pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Des techniques de purification avancées, telles que la chromatographie liquide haute performance (CLHP), sont utilisées pour s’assurer que le composé répond aux normes de l’industrie .

Analyse Des Réactions Chimiques

Types de réactions : Le 5-Carboxamidotryptamine maléate subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.

Substitution : Le composé peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions spécifiques.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire divers dérivés substitués .

4. Applications de la recherche scientifique

Le 5-Carboxamidotryptamine maléate a une large gamme d’applications de recherche scientifique :

Chimie : Il est utilisé pour étudier les propriétés chimiques et les réactions des dérivés de la tryptamine.

Biologie : Le composé est utilisé dans la recherche sur les récepteurs de la sérotonine et leur rôle dans les processus biologiques.

Médecine : Il est utilisé pour étudier les effets des agonistes des récepteurs de la sérotonine sur diverses conditions physiologiques et pathologiques, notamment les troubles cardiovasculaires et neurologiques.

Industrie : Le composé est utilisé dans le développement de produits pharmaceutiques et autres produits qui ciblent les récepteurs de la sérotonine

Applications De Recherche Scientifique

Pharmacological Profile

5-Carboxamidotryptamine maleate is recognized for its high affinity for various serotonin receptors, making it a valuable tool in pharmacological studies. Its primary applications include:

- Investigation of Serotonin Receptor Functions : Due to its selective agonistic action on serotonin receptors, 5-CT is used to explore the physiological and pathological roles of these receptors in various biological systems .

- Research on Neurotransmission : Studies have shown that 5-CT can modulate neurotransmission in the central nervous system, influencing behaviors associated with mood and anxiety disorders .

Migraine Treatment Research

Originally, 5-CT was investigated as a potential treatment for migraines due to its vasodilatory effects on cerebral blood vessels. Although it did not progress to clinical use, its structural derivatives led to the development of sumatriptan, a widely used migraine medication .

Cardiovascular Studies

Research has indicated that 5-CT induces hypotension and vasodilation in animal models, primarily through its action on the 5-HT7 receptor. This property makes it relevant for studies aimed at understanding cardiovascular regulation and potential treatments for hypertension .

In Vitro Studies

In vitro experiments have demonstrated that 5-CT can inhibit contractions in smooth muscle tissues, such as those found in the gastrointestinal tract. For example, it was shown to inhibit electrical field stimulation-induced contractions in dog antrum longitudinal muscle preparations .

In Vivo Studies

In vivo studies have revealed that doses of 0.05 mg/kg and above can induce significant hyperglycemic effects in rats, highlighting its potential influence on metabolic processes .

Case Studies and Research Findings

Several significant studies utilizing 5-CT have contributed to our understanding of serotonin receptor functions:

- Study on Synaptic Plasticity : A study by Bijata et al. (2017) demonstrated that signaling between serotonin receptors and the extracellular matrix is crucial for synaptic remodeling, with implications for neurodevelopmental disorders .

- Effects on Myometrial Contractility : Research investigating the effects of 5-CT on porcine myometrial contractility found that it modulates spontaneous contractions through specific receptor interactions, providing insights into reproductive physiology .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacological Tool | Used to study serotonin receptor functions | High affinity for multiple serotonin receptors |

| Migraine Treatment Research | Investigated as a potential migraine treatment; led to sumatriptan development | Induces vasodilation; hypotensive effects observed |

| Cardiovascular Research | Examined for effects on blood pressure and vascular tone | Causes hypotension; acts via 5-HT7 receptor |

| Smooth Muscle Contraction | Inhibitory effects on muscle contractions in vitro | Significant inhibition observed in gastrointestinal models |

| Neurotransmission Studies | Modulates neurotransmission related to mood and anxiety disorders | Impacts behaviors associated with serotonin signaling |

Mécanisme D'action

Le mécanisme d’action du 5-Carboxamidotryptamine maléate implique son interaction avec les récepteurs de la sérotonine. En tant qu’agoniste complet, il se lie à ces récepteurs et les active, mimant les effets de la sérotonine. Les cibles moléculaires comprennent les récepteurs 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A et 5-HT7. L’activation de ces récepteurs conduit à diverses voies de signalisation en aval qui médient les effets physiologiques du composé .

Comparaison Avec Des Composés Similaires

Composés similaires :

- 2-Méthyl-5-hydroxytryptamine

- 5-Benzyloxytryptamine

- 5-Méthoxytryptamine

- α-Méthyl-5-hydroxytryptamine

- Frovatriptan

- Acetryptine

- Sumatriptan

Comparaison : Le 5-Carboxamidotryptamine maléate est unique en raison de sa haute affinité et de son activité agoniste non sélective sur plusieurs récepteurs de la sérotonine. Cela le distingue d’autres composés similaires, qui peuvent avoir une affinité sélective pour des sous-types spécifiques de récepteurs de la sérotonine. Par exemple, le sumatriptan est plus sélectif pour les récepteurs 5-HT1B et 5-HT1D, tandis que le 5-Carboxamidotryptamine maléate interagit avec une gamme plus large de récepteurs de la sérotonine .

Activité Biologique

5-Carboxamidotryptamine maleate (5-CT) is a tryptamine derivative that acts primarily as a high-affinity agonist for various serotonin receptors. This compound is notable for its interaction with the 5-HT1 receptor family, including 5-HT1A, 5-HT1B, 5-HT1D, and also demonstrates activity at 5-HT5 and 5-HT7 receptors. Its pharmacological profile has made it a valuable tool in research related to serotonergic signaling and potential therapeutic applications.

- Chemical Formula : C11H13N3O.C4H4O4

- Molecular Weight : 267.28 g/mol

- Purity : ≥99%

This compound functions by binding to serotonin receptors, primarily acting as an agonist. Its high affinity for the 5-HT1A receptor suggests that it may play a significant role in modulating neurotransmission associated with mood and anxiety disorders. Additionally, its effects on the 5-HT7 receptor indicate potential implications for vascular regulation and blood pressure modulation.

Vasodilation and Blood Pressure Regulation

Research indicates that 5-CT induces vasodilation in various vascular beds, particularly through its action on the 5-HT7 receptor. This effect has been observed in studies involving porcine myometrial contractility and splanchnic venodilation. For example, chronic infusion of 5-CT resulted in a significant decrease in blood pressure, attributed to enhanced venous dilation in the portal vein and inferior vena cava .

Case Studies

- Migraine Treatment : Initially explored as a treatment for migraines, 5-CT has shown efficacy in causing vasodilation of carotid circulation. This property led to the development of sumatriptan, a well-known anti-migraine medication derived from structural modifications of 5-CT .

- Cardiovascular Studies : In studies involving male Sprague-Dawley rats, administration of 5-CT resulted in sustained reductions in arterial pressure over extended periods. These findings suggest that 5-CT may have therapeutic potential in managing hypertension through its serotonergic mechanisms .

Table: Summary of Biological Activities of this compound

Propriétés

IUPAC Name |

3-(2-aminoethyl)-1H-indole-5-carboxamide;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.C4H4O4/c12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10;5-3(6)1-2-4(7)8/h1-2,5-6,14H,3-4,12H2,(H2,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQZSWAOVAMBQM-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017355 | |

| Record name | 5-Carboxamidotryptamine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118202-69-0, 74885-72-6 | |

| Record name | 5-Carboxamidotryptamine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118202-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Carboxamidotryptamine maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074885726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Carboxamidotryptamine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Carboxamidotryptamine hemiethanolate maleate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CARBOXAMIDOTRYPTAMINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PED53BA7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 5-carboxamidotryptamine maleate?

A1: this compound is a serotonin receptor agonist, demonstrating activity at both 5-HT1 and 5-HT7 receptors [, , , , , , ]. Its effects depend on the specific receptor subtypes it activates, their distribution within the nervous system, and the downstream signaling pathways they engage.

Q2: How does activation of 5-HT1A receptors by this compound impact neuronal signaling?

A2: Studies in cultured hippocampal neurons reveal that this compound, through 5-HT1A receptor activation, stimulates the Akt signaling pathway, a key regulator of cell survival and plasticity [, , ]. Interestingly, it does not appear to activate the ERK pathway in these neurons, suggesting a selective engagement of downstream signaling cascades [, , ].

Q3: Does this compound affect neuronal activity in the hippocampus?

A3: Research suggests that this compound, likely through its action on 5-HT7 receptors, can modulate synaptic transmission in the hippocampus [, ]. Specifically, it has been shown to suppress the perforant path input to the CA1 region, indicating a potential role in regulating hippocampal excitability [].

Q4: What is the role of this compound in modulating cardiovascular reflexes?

A4: this compound has been implicated in the modulation of cardiovascular reflexes, particularly within the nucleus tractus solitarius (NTS) []. Studies have shown that it can influence the activity of NTS neurons that receive input from vagal afferents, suggesting a role in regulating cardiovascular homeostasis [].

Q5: How does the action of this compound differ in tumor-feeding arterioles compared to normal arterioles?

A5: Studies in mice have demonstrated that tumor-feeding arterioles exhibit a significantly greater vasoconstriction response to this compound compared to tumor-independent or control arterioles []. This enhanced response appears to be independent of common endothelial mediators, suggesting a potential alteration in the arteriolar smooth muscle itself [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.